molecular formula C17H28N2O3 B5887337 1-isopropyl-4-(2,3,4-trimethoxybenzyl)piperazine

1-isopropyl-4-(2,3,4-trimethoxybenzyl)piperazine

Cat. No. B5887337
M. Wt: 308.4 g/mol
InChI Key: RDXRXCHMBVPIPI-UHFFFAOYSA-N
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Description

1-isopropyl-4-(2,3,4-trimethoxybenzyl)piperazine, also known as GBR 12909, is a chemical compound that belongs to the piperazine class of drugs. It is a potent and selective dopamine reuptake inhibitor that has been extensively studied for its potential therapeutic uses.

Mechanism of Action

1-isopropyl-4-(2,3,4-trimethoxybenzyl)piperazine 12909 exerts its effects by selectively inhibiting the reuptake of dopamine, a neurotransmitter that plays a critical role in reward, motivation, and movement. By blocking the reuptake of dopamine, 1-isopropyl-4-(2,3,4-trimethoxybenzyl)piperazine 12909 increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling and enhanced behavioral effects.
Biochemical and Physiological Effects:
1-isopropyl-4-(2,3,4-trimethoxybenzyl)piperazine 12909 has been shown to produce a range of biochemical and physiological effects, including increased locomotor activity, enhanced reward-related behavior, and improved motor function. These effects are thought to be mediated by the increased dopamine signaling resulting from the inhibition of dopamine reuptake.

Advantages and Limitations for Lab Experiments

One advantage of using 1-isopropyl-4-(2,3,4-trimethoxybenzyl)piperazine 12909 in lab experiments is its potency and selectivity for dopamine reuptake inhibition. This allows for precise modulation of dopamine signaling and the investigation of dopamine's role in various physiological and behavioral processes. However, one limitation of using 1-isopropyl-4-(2,3,4-trimethoxybenzyl)piperazine 12909 is its potential for abuse and dependence, which must be carefully monitored in lab experiments.

Future Directions

There are several future directions for research on 1-isopropyl-4-(2,3,4-trimethoxybenzyl)piperazine 12909. One area of interest is the development of 1-isopropyl-4-(2,3,4-trimethoxybenzyl)piperazine 12909 analogs with improved selectivity and potency for dopamine reuptake inhibition. Another area of interest is the investigation of 1-isopropyl-4-(2,3,4-trimethoxybenzyl)piperazine 12909's potential use in the treatment of other dopamine-related disorders, such as schizophrenia and attention deficit hyperactivity disorder. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-isopropyl-4-(2,3,4-trimethoxybenzyl)piperazine 12909 and its potential for abuse and dependence.

Synthesis Methods

1-isopropyl-4-(2,3,4-trimethoxybenzyl)piperazine 12909 can be synthesized using a multistep process starting from 2,3,4-trimethoxybenzaldehyde and piperazine. The first step involves the formation of an imine intermediate by reacting the aldehyde with piperazine. This intermediate is then reduced using sodium borohydride to yield the corresponding amine. The amine is then reacted with isopropyl iodide in the presence of a base to form the final product, 1-isopropyl-4-(2,3,4-trimethoxybenzyl)piperazine 12909.

Scientific Research Applications

1-isopropyl-4-(2,3,4-trimethoxybenzyl)piperazine 12909 has been extensively studied for its potential therapeutic uses, particularly in the treatment of drug addiction and Parkinson's disease. It has been shown to be effective in reducing cocaine self-administration in rats, suggesting its potential use as a treatment for cocaine addiction. Additionally, 1-isopropyl-4-(2,3,4-trimethoxybenzyl)piperazine 12909 has been shown to improve motor symptoms in animal models of Parkinson's disease, indicating its potential use as a treatment for this disorder.

properties

IUPAC Name

1-propan-2-yl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O3/c1-13(2)19-10-8-18(9-11-19)12-14-6-7-15(20-3)17(22-5)16(14)21-4/h6-7,13H,8-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDXRXCHMBVPIPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)CC2=C(C(=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Propan-2-yl)-4-(2,3,4-trimethoxybenzyl)piperazine

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